N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound belongs to the acetamide-pyrimidine hybrid class, characterized by a pyrimidine core substituted with a phenylpiperazine moiety and linked via an ether-oxygen bridge to an acetamide group. The 6-methyl group on the pyrimidine ring likely stabilizes the structure against metabolic degradation .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-18-9-10-21(15-19(18)2)27-23(31)17-32-24-16-20(3)26-25(28-24)30-13-11-29(12-14-30)22-7-5-4-6-8-22/h4-10,15-16H,11-14,17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZUSGYFMSEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known by its CAS number 1226433-89-1, is a compound of growing interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 431.5 g/mol. The structure features a dimethylphenyl group linked to a pyrimidine derivative via an acetamide bond, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1226433-89-1 |
Anticonvulsant Activity
Research has shown that compounds similar to this compound exhibit significant anticonvulsant properties. A study evaluated various N-substituted acetamides for their efficacy in animal models of epilepsy. The results indicated that certain derivatives demonstrated strong protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole, suggesting a potential mechanism involving modulation of voltage-sensitive sodium channels .
Anticancer Potential
Recent investigations into the anticancer properties of pyrimidine derivatives have highlighted their ability to inhibit tumor growth in vitro and in vivo. This compound has been proposed as a candidate for further exploration in cancer therapy due to its structural similarity to known anticancer agents .
Study on Anticonvulsant Activity
In a controlled study involving various N-substituted acetamides, this compound was tested alongside other derivatives. The study employed the MES model and found that several derivatives exhibited significant anticonvulsant activity at doses as low as 100 mg/kg .
Evaluation of Antimicrobial Effects
A comparative analysis was conducted on the antimicrobial efficacy of structurally related compounds. Although direct testing on this compound is pending, the findings suggested that modifications in the piperazine ring could enhance activity against resistant strains of bacteria .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide. In vitro experiments have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it has been shown to affect the proliferation of cells in models such as SNB-19 and OVCAR-8, with percentage growth inhibitions exceeding 70% in some cases .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the piperazine ring is known to enhance binding affinity to various receptors, making it a candidate for further exploration in treating neuropsychiatric disorders .
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell growth and induces apoptosis. These findings warrant further investigation into its mechanisms of action and potential use as an anticancer agent.
- Neuropharmacological Investigations : Preliminary studies suggest that the compound may modulate neurotransmitter release and receptor activity, indicating its potential as a treatment for mood disorders or anxiety-related conditions. The pharmacokinetic profile remains to be fully elucidated through ADME (Absorption, Distribution, Metabolism, Excretion) studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional distinctions between N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide and related acetamide-pyrimidine derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity: Phenylpiperazine vs. Piperidine: The 4-phenylpiperazine group in the target compound may enhance binding to G-protein-coupled receptors (GPCRs) compared to the 4-methylpiperidine in N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, which shows stronger kinase inhibition .
Synthetic Efficiency :
- HATU-mediated coupling (used for 9a and 9b ) achieves high yields (85–100%) compared to Schiff base condensations (58–66% for 4d and 4l ) .
Biological Performance :
- Antimicrobial activity correlates with electron-withdrawing groups (e.g., chloro in 4d ), whereas bulky substituents like naphthyl (9a ) favor receptor antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
